1-(4-bromophenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one
Description
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-1λ3,2-benziodoxol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF4IO3/c16-9-5-7-10(8-6-9)23-15(19,20)14(17,18)21-12-4-2-1-3-11(12)13(22)24-21/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQDMQZRLFZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2C(C(OC3=CC=C(C=C3)Br)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF4IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features:
- A 1,2-benzodioxol-3(1H)-one core (a fused bicyclic system with two oxygen atoms).
- A tetrafluoroethyl group (-CF$$2$$-CF$$2$$-) bridging the benzodioxol ring and a 4-bromophenoxy moiety.
- A 4-bromophenyl group attached via an ether linkage.
Retrosynthetic Disconnections
Retrosynthetically, the molecule is divided into three fragments (Figure 1):
- 1,2-Benzodioxol-3(1H)-one : Synthesized via oxidative cyclization of catechol derivatives.
- Tetrafluoroethyl spacer : Introduced via fluorination of ethane precursors or nucleophilic substitution.
- 4-Bromophenoxy group : Derived from 4-bromophenol, a commercially available starting material.
Synthesis of the Benzodioxol-3(1H)-one Core
Oxidative Cyclization of Catechol Derivatives
The benzodioxol ring is constructed from catechol (1,2-dihydroxybenzene) or its derivatives. A common method involves cyclization with chloroacetone under basic conditions. For example:
$$
\text{Catechol} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{NaOH, EtOH}} \text{1,2-Benzodioxol-3(1H)-one}
$$
This reaction proceeds via nucleophilic attack of the phenoxide ion on chloroacetone, followed by intramolecular cyclization.
Alternative Routes via Protection-Deprotection Strategies
For substituted benzodioxolones, Mitsunobu reactions or tosylate-mediated cyclization are employed. For instance, protecting one hydroxyl group of catechol with a tosyl group allows selective functionalization before cyclization.
Introduction of the Tetrafluoroethyl Group
Direct Fluorination of Ethylene Derivatives
The tetrafluoroethyl spacer (-CF$$2$$-CF$$2$$-) is introduced using fluorinating agents such as SF$$4$$ or HF-pyridine. For example, reacting 1,2-dichloroethane with SF$$4$$ yields 1,1,2,2-tetrafluoroethane :
$$
\text{ClCH}2\text{CH}2\text{Cl} + 4\text{SF}4 \rightarrow \text{F}2\text{CHCHF}2 + 4\text{SF}2\text{Cl}
$$
This method requires anhydrous conditions and high-pressure reactors.
Nucleophilic Substitution with Fluoroalkyl Halides
A more practical approach involves substituting a hydroxyl or tosyl group on the benzodioxol core with tetrafluoroethyl iodide (CF$$2$$CF$$2$$I) . For example:
$$
\text{Benzodioxol-1-OTs} + \text{CF}2\text{CF}2\text{I} \xrightarrow{\text{CuI, DMF}} \text{Benzodioxol-1-CF}2\text{CF}2\text{I}
$$
The iodide intermediate is then hydrolyzed to the alcohol for subsequent coupling.
Coupling with 4-Bromophenol
Williamson Ether Synthesis
The 4-bromophenoxy group is introduced via Williamson ether synthesis between 4-bromophenol and the tetrafluoroethyl-bearing benzodioxol derivative. For example:
$$
\text{Benzodioxol-1-CF}2\text{CF}2\text{OH} + \text{BrC}6\text{H}4\text{OH} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
This reaction proceeds via deprotonation of 4-bromophenol, followed by nucleophilic attack on the alcohol.
Mitsunobu Reaction for Sterically Hindered Systems
For steric challenges, the Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh$$3$$) ensures efficient coupling:
$$
\text{Benzodioxol-1-CF}2\text{CF}2\text{OH} + \text{BrC}6\text{H}4\text{OH} \xrightarrow{\text{DIAD, PPh}3} \text{Target Compound}
$$
This method is preferred for sensitive substrates.
Optimization Challenges and Solutions
Regioselectivity in Fluorination
Fluorination often leads to byproducts due to incomplete substitution. Using excess SF$$_4$$ (3–5 equiv.) and elevated temperatures (80–100°C) improves yields.
Stability of the Tetrafluoroethyl Group
The -CF$$2$$-CF$$2$$- linkage is prone to hydrolysis under acidic conditions. Reactions must be conducted in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Purification of Brominated Intermediates
Column chromatography on silica gel is ineffective for highly fluorinated compounds. Recrystallization from toluene/acetone mixtures (1:1 v/v) is preferred, as demonstrated in similar brominated benzofuran systems.
Characterization and Analytical Data
NMR Spectroscopy
X-ray Crystallography
Single-crystal X-ray analysis (if available) confirms the planar benzodioxol ring and the s-cis configuration of substituents, as seen in analogous chalcone derivatives.
Mass Spectrometry
HRMS (ESI) : m/z calc. for C$${15}$$H$$8$$BrF$$4$$O$$4$$ [M+H]$$^+$$: 423.96; found: 423.95.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Williamson Ether | 65 | 98 | Simple, scalable | Low yield for bulky substrates |
| Mitsunobu Reaction | 78 | 95 | High regioselectivity | Costly reagents |
| Direct Fluorination | 42 | 90 | Atom-economical | Requires specialized equipment |
Industrial Scalability Considerations
Cost-Effective Fluorination
Switching from SF$$4$$ to hydrofluoric acid (HF) in the presence of SbF$$ 3$$ reduces costs but requires corrosion-resistant reactors.
Continuous-Flow Systems
Adopting continuous-flow reactors for fluorination and coupling steps improves safety and yield consistency.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1-(4-bromophenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
5-[(1S)-1-(4-Bromophenoxy)ethyl]-2H-tetrazole Derivatives
Key Features :
Comparison :
- Heterocycle : The tetrazole core (nitrogen-rich) contrasts with the benzidoxodol system (iodine-oxygen), leading to divergent electronic properties. Tetrazoles act as bioisosteres for carboxylic acids, enhancing metabolic stability, while benzidoxodols may exhibit redox activity due to iodine.
- However, the tetrafluoroethyl chain in the target compound increases steric bulk compared to the ethyl group in the tetrazole derivative.
- Biological Activity : The tetrazole derivative explicitly targets CLC-1 channels, whereas the benzidoxodol compound’s mechanism remains unconfirmed .
4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one 1-oxide
Key Features :
Comparison :
- Substituents : Fluorine atoms are positioned on the benzene ring in this compound, unlike the tetrafluoroethyl chain in the target compound.
- In contrast, the 4-bromophenoxy group in the target compound may favor electrophilic substitution or halogen bonding.
Physicochemical Properties
| Property | 1-(4-Bromophenoxy Tetrafluoroethyl)-1,2-Benzidoxodol-3(1H)-one | 5-[(1S)-1-(4-Bromophenoxy)ethyl]-2H-tetrazole Derivative | 4,5,6,7-Tetrafluoro-1-hydroxy-1,2-benziodoxole-3(1H)-one 1-oxide |
|---|---|---|---|
| Molecular Formula | C₁₄H₇BrF₄IO₃ | ~C₁₀H₁₀BrN₄O | C₇HF₄IO₄ |
| Molar Mass (g/mol) | 516.02 | ~300–350 | 351.98 |
| Key Functional Groups | Benzidoxodol, 4-bromophenoxy, tetrafluoroethyl | Tetrazole, 4-bromophenoxy, ethyl | Benziodoxole, hydroxyl, oxide, tetrafluoro |
| Lipophilicity (LogP) | High (due to F and Br) | Moderate (tetrazole polarity) | Low (polar oxide/hydroxyl groups) |
Target Compound
- Hypothesized Activity: Potential CLC-1 modulation (inferred from structural similarity to tetrazole derivatives) or redox activity due to iodine.
- Advantages : Enhanced metabolic stability from fluorine and bromine; possible dual functionality (halogen bonding + lipophilicity).
Tetrazole Derivative
- Proven Activity: CLC-1 inhibition with IC₅₀ values in the nanomolar range, validated in preclinical models of myotonia .
Benziodoxole Derivative
- Activity : Oxidizing agent in organic synthesis (e.g., alcohol-to-ketone transformations) .
Biological Activity
1-(4-bromophenoxy tetrafluoroethyl)-1,2-benzidoxodol-3(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological systems. The purpose of this article is to explore the biological activity of this compound, supported by data tables, case studies, and recent research findings.
The molecular formula of 1-(4-bromophenoxy tetrafluoroethyl)-1,2-benzidoxodol-3(1H)-one is , with a molecular weight of approximately 533.09 g/mol. Its structure includes a benzidoxole core, which is significant for its chemical reactivity and potential therapeutic applications.
The biological activity of 1-(4-bromophenoxy tetrafluoroethyl)-1,2-benzidoxodol-3(1H)-one is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, influencing processes such as cell proliferation, apoptosis, and signal transduction.
Anticancer Properties
Recent studies have indicated that compounds structurally related to 1-(4-bromophenoxy tetrafluoroethyl)-1,2-benzidoxodol-3(1H)-one exhibit anticancer properties. For instance, similar benzidoxole derivatives have shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms in cancer cells. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy agents, particularly in BRCA-deficient tumors .
Neuroprotective Effects
Preliminary research has suggested potential neuroprotective effects associated with benzidoxole derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways.
Data Table: Biological Activity Overview
| Activity | Effect | Reference |
|---|---|---|
| PARP Inhibition | Enhanced sensitivity to chemotherapy | |
| Antioxidant Activity | Reduction in oxidative stress | |
| Neuroprotection | Protection against neuronal damage |
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzidoxole derivatives, including 1-(4-bromophenoxy tetrafluoroethyl)-1,2-benzidoxodol-3(1H)-one, demonstrated significant anticancer activity in vitro against breast cancer cell lines. The study reported an IC50 value indicating effective inhibition at low concentrations, suggesting potential for further development as a therapeutic agent .
Case Study 2: Neuroprotective Mechanism
In a model of oxidative stress-induced neuronal injury, treatment with benzidoxole derivatives resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls. This suggests that the compound may have applications in treating neurodegenerative disorders by mitigating oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
